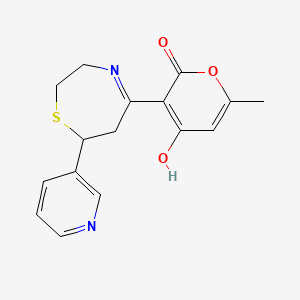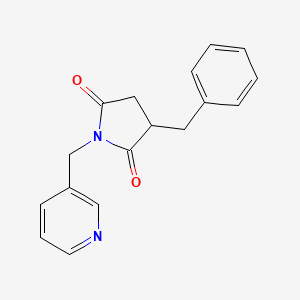
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyran-2-one core structure, which is a six-membered ring containing one oxygen atom and a ketone group. The presence of a thiazepine ring, a seven-membered ring containing sulfur and nitrogen atoms, along with a pyridine ring, adds to the complexity and potential reactivity of this molecule. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one can be achieved through a multi-step process involving the formation of the pyran-2-one core, followed by the introduction of the thiazepine and pyridine rings. One common synthetic route involves the following steps:
Formation of the Pyran-2-one Core: The pyran-2-one core can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester in the presence of a base, such as sodium ethoxide, under reflux conditions.
Introduction of the Thiazepine Ring: The thiazepine ring can be introduced through a cyclization reaction involving a suitable thiol and an amine. This step typically requires the use of a dehydrating agent, such as phosphorus oxychloride, under controlled temperature conditions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound obtained from the previous steps. This reaction often requires the use of a polar aprotic solvent, such as dimethylformamide, and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group in the pyran-2-one core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Formation of a ketone at the 4-position
Reduction: Formation of an alcohol at the 2-position
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of enzyme activity.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyran-2-one core structure but differ in the presence of a quinolone ring instead of the thiazepine and pyridine rings.
Coumarins: These compounds also contain a pyran-2-one core but have different substituents and ring structures, leading to distinct chemical and biological properties.
Indole Derivatives: These compounds feature an indole ring system, which is structurally different from the thiazepine and pyridine rings but can exhibit similar biological activities.
Uniqueness
The uniqueness of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one lies in its combination of a pyran-2-one core with a thiazepine and pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-7-13(19)15(16(20)21-10)12-8-14(22-6-5-18-12)11-3-2-4-17-9-11/h2-4,7,9,14,19H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJBLOKXKEYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5989850.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5989851.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5989854.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5989857.png)
![11-(3-Phenylpropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5989862.png)
![4-[(1-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5989877.png)
![7-(2,3-difluorobenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5989879.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5989888.png)
![N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE](/img/structure/B5989895.png)
![N-(4-methoxyphenyl)-1-[2-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B5989897.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B5989912.png)

![1-{4-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}-1H-1,2,4-triazole](/img/structure/B5989925.png)
![1-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5989934.png)
